2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Beschreibung
This compound is a triazolopyridazine derivative featuring a 4-fluorophenyl substituent at position 3 of the triazolopyridazine core, a thioether linkage to an acetamide group, and a 4-(trifluoromethyl)phenyl moiety attached to the acetamide nitrogen. The fluorine and trifluoromethyl groups are strategically positioned to enhance electronic effects, metabolic stability, and target binding via hydrophobic interactions.
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-14-5-1-12(2-6-14)19-27-26-16-9-10-18(28-29(16)19)31-11-17(30)25-15-7-3-13(4-8-15)20(22,23)24/h1-10H,11H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZWTFUWWKRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure have been reported to inhibit pcaf (p300/cbp-associated factor), a histone acetyltransferase. PCAF has emerged as a potential therapeutic target for the treatment of cancer.
Mode of Action
This interaction could lead to changes in gene expression, potentially exerting anticancer effects.
Biologische Aktivität
The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel derivative of the triazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Key Features:
- Triazole Moiety: The presence of the 1,2,4-triazole structure contributes significantly to its biological activity.
- Thioether Group: The thioether linkage enhances lipophilicity and may improve membrane permeability.
- Trifluoromethyl Group: This group often influences the compound's electronic properties and biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial properties . In particular, compounds with similar structures have shown efficacy against various bacterial strains:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 0.125–8 | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa |
| Triazole Derivative B | 1–8 | Micrococcus luteus, MRSA |
The compound is hypothesized to possess similar antimicrobial properties due to its structural features .
Anticancer Potential
Triazole derivatives have been explored as potential anticancer agents. Studies have demonstrated that they can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation:
- Mechanism of Action: The compound may inhibit signaling pathways that promote cancer cell survival. For instance, it has been shown to interact with kinase enzymes, blocking their activity and leading to increased cell death .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial activity of triazolo-pyridazine derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts . -
Anticancer Activity Assessment:
Another investigation focused on the apoptotic effects of triazole derivatives on various cancer cell lines. The findings revealed that certain derivatives caused significant increases in apoptosis and genotoxicity, suggesting a promising avenue for further research into their use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs differ in substitution patterns on the phenyl rings. A key example is 2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (), which has a 3-fluorophenyl group on the triazolopyridazine and a 3-(trifluoromethyl)phenyl group on the acetamide. Below is a systematic comparison:
Table 1: Structural and Hypothesized Pharmacological Comparisons
Key Findings from Structural Analysis
Substitution Position and Receptor Binding :
The 4-fluorophenyl group in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., kinases) due to reduced steric clash compared to the 3-fluorophenyl analog. Molecular docking simulations using AutoDock4, which accounts for receptor flexibility, could predict enhanced binding scores for the para-substituted derivative .
Trifluoromethyl Position and Pharmacokinetics :
The 4-(trifluoromethyl)phenyl group on the acetamide may enhance metabolic stability by resisting cytochrome P450-mediated oxidation. In contrast, the meta-CF₃ analog could exhibit faster clearance due to accessible metabolic sites .
The meta-fluoro analog’s weaker electronic effects might reduce potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
